molecular formula C14H11ClN2S2 B2789275 N-(3-chlorophenyl)-6-(methylthio)benzo[d]thiazol-2-amine CAS No. 890958-29-9

N-(3-chlorophenyl)-6-(methylthio)benzo[d]thiazol-2-amine

Cat. No.: B2789275
CAS No.: 890958-29-9
M. Wt: 306.83
InChI Key: LVAVRCBABNQTQK-UHFFFAOYSA-N
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Description

Benzo[d]thiazol-2-amine is a class of organic compounds known as benzothiazoles, which are polycyclic aromatic compounds containing a benzene fused to a thiazole ring . They have been studied for their potential biological activities .


Synthesis Analysis

The synthesis of similar compounds often involves the reaction of amines with other organic compounds . For example, one method involves the reaction of N,N-diformylaminomethyl aryl ketones with phosphorus pentasulfide and triethylamine .


Molecular Structure Analysis

The molecular structure of similar compounds often includes a benzothiazole core, which can be functionalized at various positions to yield a large array of derivatives .


Chemical Reactions Analysis

The chemical reactions of similar compounds can vary widely depending on the specific functional groups present .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds can depend on the specific functional groups present. For example, some benzothiazole derivatives have been found to have high solid-state fluorescence quantum efficiency .

Safety and Hazards

The safety and hazards of similar compounds can vary widely depending on the specific compound and its intended use. Always consult with a professional for accurate safety information .

Future Directions

The future directions for research into similar compounds could include further exploration of their potential biological activities, as well as the development of new synthesis methods .

Properties

IUPAC Name

N-(3-chlorophenyl)-6-methylsulfanyl-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2S2/c1-18-11-5-6-12-13(8-11)19-14(17-12)16-10-4-2-3-9(15)7-10/h2-8H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVAVRCBABNQTQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC2=C(C=C1)N=C(S2)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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